molecular formula C25H26N4O4 B12495029 propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12495029
M. Wt: 446.5 g/mol
InChI Key: BLHIVDQSTMNLHM-UHFFFAOYSA-N
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Description

PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-AMINO-1-[4-(BUTOXYCARBONYL)PHENYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

propyl 2-amino-1-(4-butoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-3-5-15-33-24(30)16-10-12-17(13-11-16)29-22(26)20(25(31)32-14-4-2)21-23(29)28-19-9-7-6-8-18(19)27-21/h6-13H,3-5,14-15,26H2,1-2H3

InChI Key

BLHIVDQSTMNLHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCCC)N

Origin of Product

United States

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